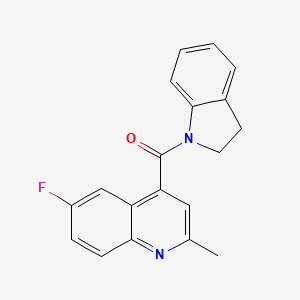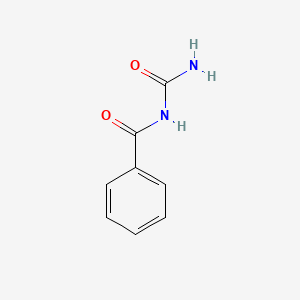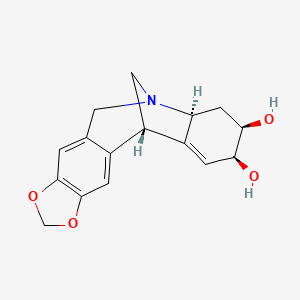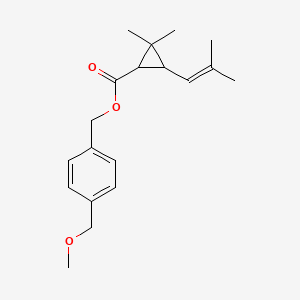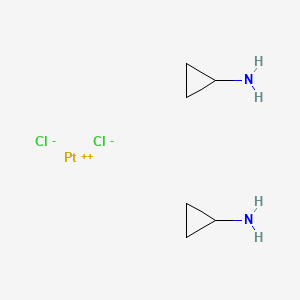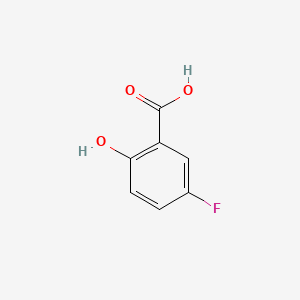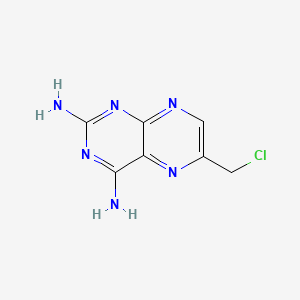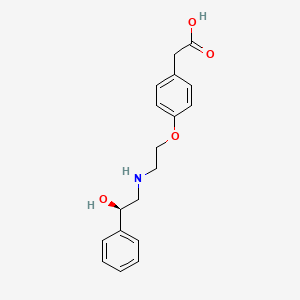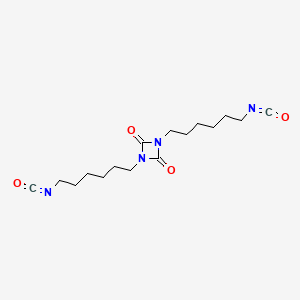
1,3-Bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione is a diisocyanate in which an isocyanatoheyl group is linked to each of the nitrogens in 1,3-diazetidine-2,4-dione. It is a diisocyanate and a member of uretdiones.
Applications De Recherche Scientifique
Serine Protease Inhibition
1,3-Diazetidine-2,4-dione derivatives have shown effectiveness as scaffolds for serine protease inhibitors. Compound variants have demonstrated high activity against enzymes like human cathepsin G and alpha-chymotrypsin, as well as human chymase and neutrophil elastase (Aoyama et al., 2001).
Structural and Spectroscopic Investigation
Studies on the crystal structure and spectroscopic properties of 1,3-diazetidine-2,4-dione derivatives, such as 1,3-dichloro and 1,3-bis(trimethylsilyl) variants, have been conducted to understand their molecular structures and vibrational modes (Belaj et al., 1992), (Belaj et al., 1991).
Synthesis of Nitroxide Diradicals
Research involving the synthesis of nitroxide diradicals, where a 1,3-diazetidine-2,4-diimine moiety bridges cyclopentadienyl rings, has been explored. These studies are pertinent in quantum technologies, molecular magnet design, and the creation of chemical sensors (Bagryanskaya et al., 2017).
Kinetic and Thermodynamic Studies
The urethane reaction of 1,3-diazetidine-2,4-dione (uretdione) with other compounds has been studied to understand the reaction kinetics and thermodynamics, offering insights into the reactivity of these compounds (Gong et al., 2014).
Preparation and Intramolecular Cyclization
Studies on the preparation and cyclization of bis(carbodiimides) have led to the synthesis of 1,3-diazetidine-2,4-diimine derivatives, revealing new pathways in the synthesis of such compounds (Alajarín et al., 1999).
Novel Routes to Isocyanate Derivatives
The cyclodimerization of diisocyanates like IPDI and TDI to form [1,3]diazetidine-2,4-diones (uretdiones) has been explored. This provides a method for the transformation of NCO-groups in asymmetric substituted diisocyanates, leading to carbamates and ureas (Risch et al., 1999).
Propriétés
Numéro CAS |
23501-81-7 |
|---|---|
Nom du produit |
1,3-Bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione |
Formule moléculaire |
C16H24N4O4 |
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
1,3-bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C16H24N4O4/c21-13-17-9-5-1-3-7-11-19-15(23)20(16(19)24)12-8-4-2-6-10-18-14-22/h1-12H2 |
Clé InChI |
ZIZJPRKHEXCVLL-UHFFFAOYSA-N |
SMILES |
C(CCCN1C(=O)N(C1=O)CCCCCCN=C=O)CCN=C=O |
SMILES canonique |
C(CCCN1C(=O)N(C1=O)CCCCCCN=C=O)CCN=C=O |
Autres numéros CAS |
23501-81-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dimethoxy-N'-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboximidamide](/img/structure/B1208185.png)
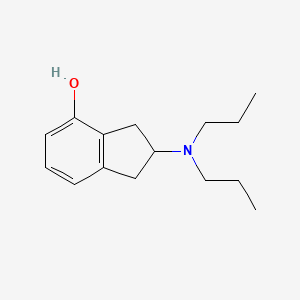
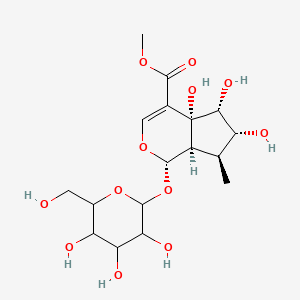
![2-(4,5-dihydro-1H-imidazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)
![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)
